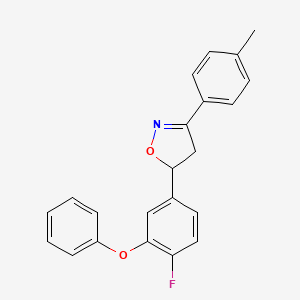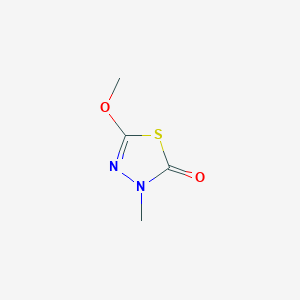![molecular formula C18H21N3O3 B12899748 6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823792-98-9](/img/structure/B12899748.png)
6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyacetophenone with appropriate aldehydes to form intermediate chalcones, followed by cyclization and functional group modifications to introduce the pyrimidine and morpholine rings. The reaction conditions often require the use of catalysts such as palladium (II) and oxidizing agents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(2-Hydroxyphenyl)butan-1-one: Shares the hydroxyphenyl and butanone moieties but lacks the pyrimidine and morpholine rings.
2-Hydroxyacetophenone: Contains the hydroxyphenyl group but lacks the extended structure of the target compound.
Morpholine: A simpler structure that provides the morpholine ring but lacks the complexity of the full compound.
Uniqueness: 1-(2-(2-Hydroxyphenyl)-4-morpholinopyrimidin-5-yl)butan-1-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propiedades
Número CAS |
823792-98-9 |
|---|---|
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxyphenyl)-4-morpholin-4-ylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C18H21N3O3/c1-2-5-15(22)14-12-19-17(13-6-3-4-7-16(13)23)20-18(14)21-8-10-24-11-9-21/h3-4,6-7,12,23H,2,5,8-11H2,1H3 |
Clave InChI |
KEKSQBTXVDEMLU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


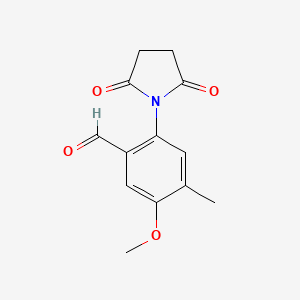
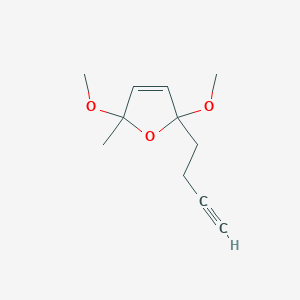
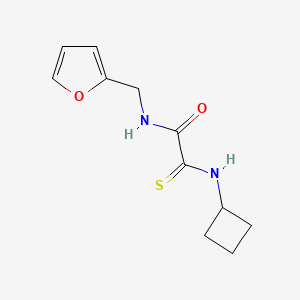
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)

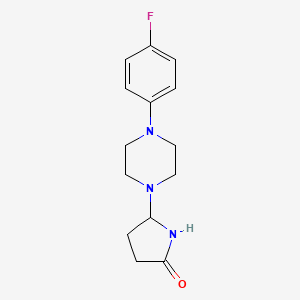
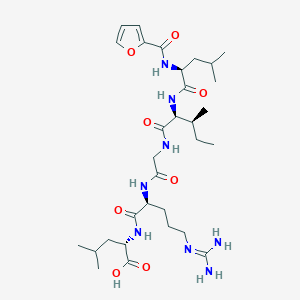
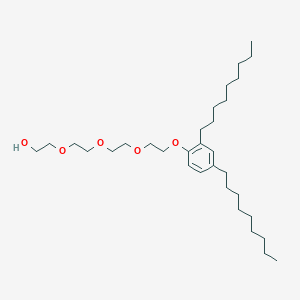
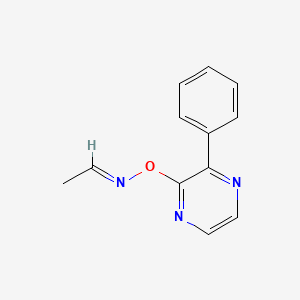
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)

![3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione](/img/structure/B12899744.png)
